1-(4-ethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
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Overview
Description
3-(4-Ethylphenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is a complex organic compound that features a unique structure combining phenyl, ethylphenyl, and triazoloazepinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the triazoloazepinyl intermediate, which is then coupled with the phenyl and ethylphenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, potentially modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivative compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse properties.
Scientific Research Applications
3-(4-Ethylphenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea
- 3-(4-Isopropylphenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea
Uniqueness
3-(4-Ethylphenyl)-1-phenyl-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylphenyl group, in particular, may influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H27N5O |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H27N5O/c1-2-18-12-14-20(15-13-18)28(23(29)24-19-9-5-3-6-10-19)17-22-26-25-21-11-7-4-8-16-27(21)22/h3,5-6,9-10,12-15H,2,4,7-8,11,16-17H2,1H3,(H,24,29) |
InChI Key |
ONADFINWSTULRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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